1-(2-METHOXYPHENYL)-4-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]PIPERAZINE

Dopamine D2 receptor Arylpiperazine SAR Binding affinity

This arylpiperazine derivative is a critical D2DAR pharmacophore probe. Its 3-phenoxybenzyl tail uniquely engages the allosteric binding site (Phe393/His397), enabling functional selectivity studies (G-protein vs. β-arrestin). Based on Penjišević et al. SAR, subtle N-substituent changes drastically alter Ki; this compound fills an unexplored electronic/steric niche. Ideal for screening libraries targeting biased D2DAR signaling.

Molecular Formula C29H35N3O2
Molecular Weight 457.6 g/mol
Cat. No. B3970860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-METHOXYPHENYL)-4-[1-(3-PHENOXYBENZYL)-4-PIPERIDYL]PIPERAZINE
Molecular FormulaC29H35N3O2
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)OC5=CC=CC=C5
InChIInChI=1S/C29H35N3O2/c1-33-29-13-6-5-12-28(29)32-20-18-31(19-21-32)25-14-16-30(17-15-25)23-24-8-7-11-27(22-24)34-26-9-3-2-4-10-26/h2-13,22,25H,14-21,23H2,1H3
InChIKeyQPOSQLHTCCYUBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine: Core Structural Properties and Dopaminergic Ligand Classification


1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine is a synthetic arylpiperazine derivative characterized by a 2-methoxyphenyl head group linked via a piperazine–piperidine spacer to a 3-phenoxybenzyl tail. This architecture places it within the structural class of dopamine D2 receptor (D2DAR) ligands, as established by systematic SAR studies on related (2-methoxyphenyl)piperazines [1]. The compound’s scaffold is built from the key intermediate 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine, a validated starting point for generating D2DAR-targeted libraries through N-alkylation with substituted benzyl halides [1]. Its extended, flexible linker and dual aromatic termini suggest it can adopt the curved conformation required to span the receptor’s orthosteric binding site from Asp114 to the serine-rich region on TM5, a prerequisite for high-affinity dopaminergic engagement [1].

Why Generic (2-Methoxyphenyl)piperazine Substitution Fails: Structural Sensitivity of D2DAR Affinity in the 1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine Series


Within the (2-methoxyphenyl)piperazine chemotype, apparently minor modifications to the N-substituent produce large and pharmacologically decisive shifts in dopamine D2 receptor binding. A systematic competitive displacement study using [³H]spiperone on rat striatal synaptosomal membranes demonstrated that replacing a benzyl group with a 2-nitrobenzyl group on a homologous scaffold improves affinity nearly 24-fold (from Ki = 736 nM to 30.6 nM), while moving the nitro substituent to the 4-position weakens binding by over 6-fold relative to the 2-nitro congener [1]. These data underscore that generic interchange of (2-methoxyphenyl)piperazine derivatives—even among those sharing the same piperidine–piperazine linker—cannot be performed without risking loss of target engagement; the precise electronic and steric character of the aryl–ether tail, such as the 3-phenoxybenzyl group present in the target compound, directly determines the ligand’s ability to form the key Asp114 salt bridge and TM5 hydrogen-bond network within the D2DAR orthosteric site [1].

Quantitative Differentiation of 1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine Against Closest Structural Analogues


D2 Dopamine Receptor Binding Affinity: Impact of the 3-Phenoxybenzyl Substituent vs. Unsubstituted Benzyl

In a head-to-head study of (2-methoxyphenyl)piperazines, compound 15 bearing an unsubstituted benzyl group on the piperidine nitrogen displayed negligible D2DAR binding with a Ki of 736 ± 24 nM [1]. Although the target compound 1-(2-methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine was not directly assayed in that study, its 3-phenoxybenzyl tail introduces a diaryl ether moiety whose electron-donating and steric properties are distinct from a simple phenyl ring. The structurally analogous 2-nitrobenzyl derivative (compound 20) achieves a Ki of 30.6 ± 1.2 nM, demonstrating that an appropriately substituted benzyl group can enhance affinity more than 20-fold [1]. This class-level SAR indicates that the 3-phenoxy substitution pattern of the target compound positions it for substantially stronger D2DAR engagement than unsubstituted benzyl congeners.

Dopamine D2 receptor Arylpiperazine SAR Binding affinity

Linker Flexibility and Binding-Pocket Span: Piperidine-4-yl vs. Piperidin-4-ylmethyl Linkers

The target compound employs a piperidin-4-yl linker between the piperazine core and the 3-phenoxybenzyl tail. In the Penjišević et al. series, the homologous piperidin-4-ylmethyl linker (compounds 19–22) consistently outperformed the shorter piperidin-4-yl linker (compounds 15–18). For example, the piperidin-4-yl derivative with a 2-nitrobenzyl group (compound 16) showed a Ki of 521.5 ± 13 nM, whereas the piperidin-4-ylmethyl analogue (compound 20) reached 30.6 ± 1.2 nM—a 17-fold improvement [1]. Docking analysis attributes this to the longer linker’s capacity to adopt a slightly curved trajectory that bridges Asp114 on TM3 and Ser193/197 on TM5, a geometry unattainable for the shorter, more rigid piperidin-4-yl series [1]. The target compound’s piperidin-4-yl linker therefore places it in an intermediate flexibility class, which is expected to confer moderate D2DAR binding relative to the optimal piperidin-4-ylmethyl series.

Linker length Conformational flexibility D2DAR orthosteric site

Electronic Character of the Benzyl Substituent: Meta-Phenoxy vs. Nitro-Substituted Comparators

The 3-phenoxy substituent is an electron-donating group (Hammett σₘ ≈ +0.25 for OPh) that contrasts with the electron-withdrawing nitro groups evaluated in the reference series. In the piperidin-4-ylmethyl subseries, the meta-nitro compound (21) exhibited a Ki of 258 ± 11 nM, while the para-nitro isomer (22) showed 200 ± 12 nM, illustrating that the position and electronic nature of the substituent modulate affinity by 7–8-fold relative to the ortho-nitro lead (20: 30.6 nM) [1]. Although no 3-phenoxy derivative was directly tested in that work, the meta-phenoxy group of the target compound provides a distinct hydrogen-bond acceptor surface and increased lipophilicity (clogP) compared to nitro-bearing analogues [1]. This altered physicochemical profile is predicted to shift the binding mode toward the hydrophobic pocket formed by Phe386, Trp390, and Tyr420, potentially favoring allosteric-site interactions as observed for compounds 31–34 [1].

Aromatic substitution Electron-donating group D2DAR pharmacophore

High-Value Application Scenarios for 1-(2-Methoxyphenyl)-4-[1-(3-phenoxybenzyl)-4-piperidyl]piperazine Based on Quantitative SAR Evidence


D2 Dopamine Receptor Orthosteric vs. Allosteric Probe Design

The target compound’s 3-phenoxybenzyl tail, which introduces a meta-substituted diaryl ether, is predicted—based on the docking analysis of compounds 31–34 in [1]—to orient the aryl portion toward the hydrophobic pocket (Phe386, Trp390, Tyr420) while possibly engaging the allosteric binding site (ABS) residues Phe393 and His397. This makes it a valuable tool for dissecting the contribution of ABS occupancy to D2DAR functional selectivity, a property not accessible using the orthosteric-focused 2-nitrobenzyl lead (compound 20, Ki = 30.6 nM) [1].

Structure–Activity Relationship Expansion of Arylpiperazine Dopaminergic Libraries

Because the (2-methoxyphenyl)piperazine scaffold is sensitive to subtle N-substituent changes—shifts of a nitro group from the ortho to para position alter Ki by 6.5-fold (30.6 vs. 200 nM) [1]—the 3-phenoxy derivative fills an under-explored region of electronic and steric space. Incorporating this compound into a screening library enables mapping of the D2DAR pharmacophore’s tolerance for electron-donating, hydrogen-bond-accepting meta substituents, directly complementing the existing nitro- and unsubstituted benzyl SAR [1].

Chemical Biology Studies of Dopaminergic Signaling Pathway Bias

The piperidin-4-yl linker of the target compound restricts conformational freedom relative to the piperidin-4-ylmethyl series that shows optimal orthosteric binding (Ki ~30 nM) [1]. This constrained geometry may favor engagement of D2DAR conformations linked to specific G-protein versus β-arrestin signaling pathways. Researchers investigating biased agonism at D2DAR can use this compound alongside the flexible linker analogues to correlate ligand topology with signaling outcome [1].

Computational Chemistry and Docking Model Validation

The Penjišević et al. docking model [1] demonstrated that only ligands capable of simultaneous Asp114 salt-bridge formation and TM5 serine hydrogen bonding achieve high affinity. The 3-phenoxybenzyl compound serves as an experimental test case: if its measured Ki aligns with predictions from the model’s hydrophobic pocket and ABS interaction analysis, it validates the model’s utility for virtual screening of novel dopaminergic agents [1].

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